molecular formula C16H25N5OS B2881644 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide CAS No. 1214025-45-2

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide

Cat. No. B2881644
CAS RN: 1214025-45-2
M. Wt: 335.47
InChI Key: JTLRBLGELYLAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide, also known as CP-154,526, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-154,526 is a selective antagonist of the corticotropin-releasing factor (CRF) receptor, which is involved in the regulation of the stress response.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide acts as a selective antagonist of the CRF receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. CRF is a neuropeptide that is involved in the regulation of the stress response, and its dysregulation has been implicated in the pathophysiology of stress-related disorders.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is the major neuroendocrine pathway involved in the stress response. By blocking the CRF receptor, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide can reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

One major advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide is its high selectivity for the CRF receptor, which allows for more specific targeting of this pathway in experimental studies. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide is its relatively short half-life, which may require frequent dosing in some experimental paradigms.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide. One area of interest is the development of more potent and selective CRF receptor antagonists for therapeutic use. Additionally, further studies are needed to elucidate the role of CRF in various stress-related disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the use of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide in combination with other pharmacological agents may provide new avenues for the treatment of stress-related disorders.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 4-(1,3-thiazol-2-yl)piperazine in the presence of propanoyl chloride. The resulting compound is purified using column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide in high purity.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide has been used to investigate the role of CRF in stress-related disorders such as anxiety and depression. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide has shown promising results in reducing anxiety-like behavior in animal models.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5OS/c1-12(2)16(4,11-17)19-14(22)13(3)20-6-8-21(9-7-20)15-18-5-10-23-15/h5,10,12-13H,6-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRBLGELYLAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide

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